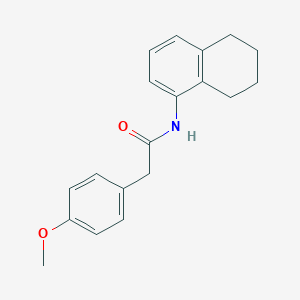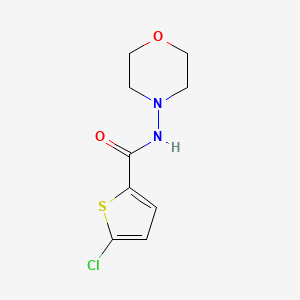![molecular formula C20H24N2O2 B5861390 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)
3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB belongs to the class of benzamide derivatives and has been found to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses. Additionally, 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been found to inhibit the activity of the viral protease NS2B-NS3, which is essential for the replication of the Zika virus.
Biochemical and Physiological Effects:
3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer agents. 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has also been found to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. In addition, 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide is that it has been found to have a relatively low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. Additionally, 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been found to have good solubility in water and other solvents, which makes it easy to work with in lab experiments. However, one limitation of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide. One area of interest is the development of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide as an anti-cancer agent. Further studies are needed to determine the optimal dosage and treatment regimen for 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide in different types of cancer. Another area of interest is the development of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide as an anti-viral agent. Additional studies are needed to determine the efficacy of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide against other viruses and to optimize its therapeutic potential. Finally, further studies are needed to better understand the mechanism of action of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide and to identify potential targets for therapeutic intervention.
Synthesemethoden
The synthesis of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide involves the reaction of 4-(1-piperidinyl)aniline with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and the resulting product is purified by column chromatography. The yield of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide obtained from this method is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been found to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has shown promise as an anti-viral agent, with studies demonstrating its ability to inhibit the replication of the Zika virus.
Eigenschaften
IUPAC Name |
3-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-19-8-6-7-16(15-19)20(23)21-17-9-11-18(12-10-17)22-13-4-3-5-14-22/h6-12,15H,2-5,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPYSCPPSBINQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

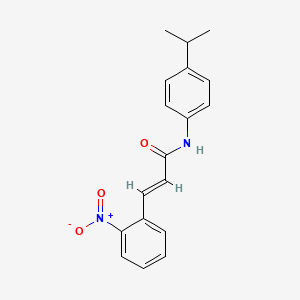
![cyclopropyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5861317.png)
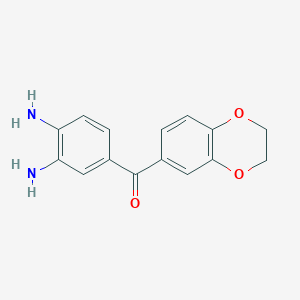
![2-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5861332.png)
![ethyl 2-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5861340.png)
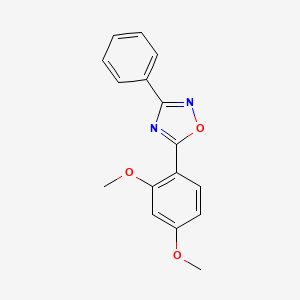

![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5861368.png)

![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)
